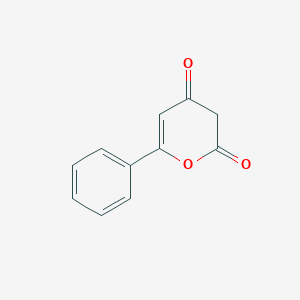
2H-Pyran-2,4(3H)-dione, 6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2,4(3H)-dione, 6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The 6-phenyl substitution adds a phenyl group to the pyran ring, which can influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, 6-phenyl- typically involves the condensation of benzaldehyde with acetoacetate esters in the presence of a base such as potassium carbonate. The reaction proceeds via γ-C-alkylation rather than α-C-alkylation, resulting in the formation of the desired product . The reaction conditions often include an alcohol solvent to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2,4(3H)-dione, 6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2H-Pyran-2,4(3H)-dione, 6-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action for 2H-Pyran-2,4(3H)-dione, 6-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The phenyl group can enhance binding affinity and specificity, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2,4(3H)-dione: Lacks the phenyl substitution, which can affect its reactivity and applications.
3,4-Dihydro-2H-pyran: Another pyran derivative with different chemical properties and uses.
Uniqueness
The presence of the phenyl group in 2H-Pyran-2,4(3H)-dione, 6-phenyl- makes it unique compared to other pyran derivatives
Propiedades
Número CAS |
4743-94-6 |
|---|---|
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
6-phenylpyran-2,4-dione |
InChI |
InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
HWILODWTKRBMSE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=C(OC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


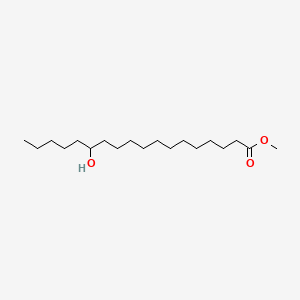
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
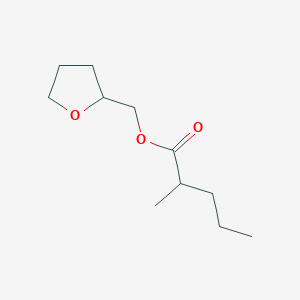

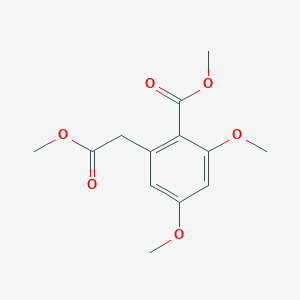

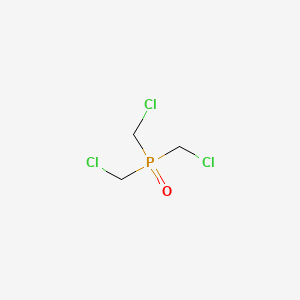

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
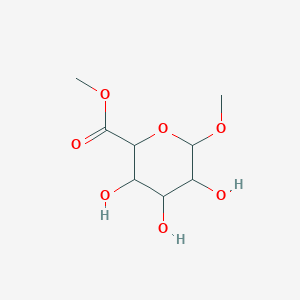
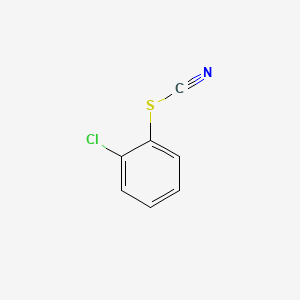
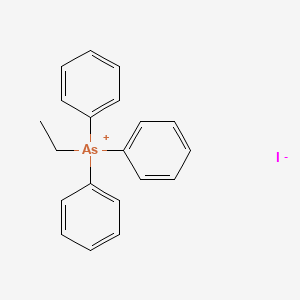
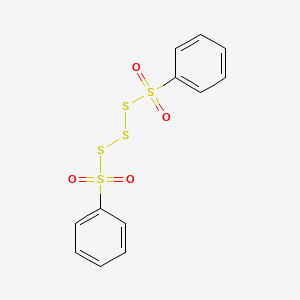
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
